GKA50 - 851884-87-2

GKA50

Catalog Number: EVT-1173178
CAS Number: 851884-87-2
Molecular Formula: C26H28N2O6
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mannoheptulose

  • Relevance: Mannoheptulose is used in the study to selectively inhibit glucokinase and differentiate its effects from GKA50. Inhibiting GKA50-induced insulin release by mannoheptulose suggests that GKA50 acts through glucokinase activation. []

5-Thioglucose

  • Relevance: Similar to mannoheptulose, 5-thioglucose is employed to selectively inhibit glucokinase and assess if the effects of GKA50 are dependent on glucokinase activation. The study showed that 5-thioglucose inhibited GKA50-induced insulin release, supporting that GKA50 functions by activating glucokinase. []

3-Methoxyglucose

  • Relevance: This compound is utilized to investigate the glucose dependency of GKA50's effects. The study found that 3-methoxyglucose prevented GKA50-induced increases in intracellular calcium levels, indicating that GKA50 requires glucose metabolism to exert its action. []

Tolbutamide

  • Relevance: Tolbutamide serves as a positive control in the study, demonstrating insulin secretion stimulation independent of glucokinase activation. Unlike GKA50, neither mannoheptulose, 5-thioglucose, nor 3-methoxyglucose affected tolbutamide's action, confirming distinct mechanisms of action. []

Diazoxide

  • Relevance: The study used diazoxide to investigate the role of ATP-sensitive potassium channels in the mechanism of action of GKA50. Diazoxide inhibited both GKA50-induced insulin release and intracellular calcium elevation, suggesting that GKA50 acts upstream of potassium channels in the insulin secretion pathway. []

LY2121260

  • Relevance: LY2121260 belongs to the same class of compounds as GKA50, both targeting glucokinase for therapeutic benefits in type 2 diabetes. []

Piragliatin

  • Relevance: Piragliatin shares the same mechanism of action as GKA50, highlighting the continuous development of glucokinase activators as potential therapeutics. []

AZD1656

  • Relevance: AZD1656 further exemplifies the diverse chemical structures being explored as potential glucokinase activators, similar to GKA50. []

AZD6370

  • Relevance: The inclusion of AZD6370 reinforces the continued interest and research into glucokinase activators like GKA50 as a treatment strategy for type 2 diabetes. []

R1440/GKA2

  • Relevance: R1440/GKA2 adds to the list of glucokinase activators investigated for their therapeutic potential, highlighting the interest in this class of compounds, which includes GKA50. []

YH-GKA

  • Relevance: YH-GKA further demonstrates the ongoing research and development of diverse glucokinase activators, similar in action to GKA50, aiming to identify effective therapeutic options. []

PSN-010

  • Relevance: PSN-010 exemplifies the ongoing efforts to explore and develop novel glucokinase activators like GKA50 as potential treatment strategies for type 2 diabetes. []
Source and Classification

GKA50 is classified as a glucokinase activator and is part of a broader category of compounds aimed at modulating glucose metabolism. It has been investigated in various studies for its effects on insulin secretion and glucose homeostasis in both animal models and human clinical trials .

Synthesis Analysis

The synthesis of GKA50 involves complex organic chemistry techniques. While specific synthetic pathways for GKA50 are not detailed in the available literature, glucokinase activators generally share structural features that facilitate their binding to glucokinase. These compounds often include modifications that enhance their potency and selectivity for the enzyme.

General Synthetic Approach:

  1. Starting Materials: Typically derived from amino acid-based or aryl-centered scaffolds.
  2. Reactions: Common reactions include:
    • Amination: Introducing amine groups to enhance binding affinity.
    • Alkylation: Modifying side chains to improve solubility and bioavailability.
    • Cyclization: Forming cyclic structures that can stabilize the compound.

The precise conditions such as temperature, solvent choice, and catalysts used during synthesis can significantly influence the yield and purity of GKA50.

Molecular Structure Analysis

The molecular structure of GKA50 is characterized by its ability to bind to an allosteric site on glucokinase, which enhances the enzyme's affinity for glucose. The compound exhibits a unique arrangement of functional groups that allows it to interact effectively with the enzyme.

Key Structural Features:

  • Functional Groups: Typically includes hydroxyl, amine, or aromatic groups that contribute to its binding properties.
  • Binding Site Interaction: GKA50 binds near the active site of glucokinase, promoting a conformational change that increases enzymatic activity.

While specific structural data (e.g., molecular formula or 3D conformation) for GKA50 may not be explicitly provided in the literature, similar compounds exhibit non-Michaelis-Menten kinetics due to their allosteric modulation of enzyme activity .

Chemical Reactions Analysis

GKA50 primarily participates in biochemical reactions related to glucose metabolism. Its main reaction involves enhancing the phosphorylation of glucose by glucokinase, thereby facilitating increased glycolysis and insulin secretion.

Relevant Reactions:

  1. Phosphorylation Reaction:
    Glucose+ATPGlucokinaseGlucose 6 phosphate+ADP\text{Glucose}+\text{ATP}\xrightarrow{\text{Glucokinase}}\text{Glucose 6 phosphate}+\text{ADP}
    GKA50 enhances this reaction by increasing the enzyme's activity at physiological glucose concentrations.
  2. Insulin Secretion Modulation:
    GKA50 has been shown to increase insulin release from pancreatic beta cells in response to elevated glucose levels, demonstrating its role in regulating blood sugar levels .
Mechanism of Action

The mechanism of action for GKA50 revolves around its interaction with glucokinase. By binding to an allosteric site on the enzyme, GKA50 stabilizes its active form, leading to enhanced enzymatic activity.

Mechanistic Steps:

Physical and Chemical Properties Analysis

GKA50 exhibits several notable physical and chemical properties that influence its biological activity:

  • Solubility: Generally soluble in polar solvents due to hydrophilic functional groups.
  • Stability: Stability can vary based on pH and temperature; typically stable under physiological conditions.
  • Molecular Weight: Specific molecular weight data may vary but is critical for determining pharmacokinetics.

These properties are essential for optimizing formulation strategies for therapeutic use.

Applications

GKA50 has significant potential applications in diabetes treatment due to its ability to enhance insulin secretion and improve glycemic control:

  1. Diabetes Management: Used as a pharmacological agent to lower blood sugar levels in type 2 diabetes patients by enhancing pancreatic function.
  2. Research Tool: Serves as a valuable tool in research settings for studying metabolic pathways involving glucokinase.
  3. Potential Therapeutics: Ongoing research aims to explore its efficacy and safety profile further for potential approval as a diabetes medication .
Molecular Mechanisms of GKA50 Action

Glucokinase Activation Dynamics

Allosteric Binding Site Interactions

GKA50 binds to an evolutionarily conserved allosteric site within human glucokinase, located approximately 20 Å remote from the enzyme’s active glucose-binding site. This site is distinct from the substrate-binding pocket and serves as a regulatory nexus for modulating enzymatic conformation and activity. Binding induces a conformational shift that stabilizes glucokinase in a high-affinity state for glucose, effectively lowering the threshold for glucose phosphorylation. The interaction exhibits high specificity, with GKA50 demonstrating an EC₅₀ of 33 nM at physiological glucose concentrations (5 mM) in enzymatic assays [1] [3]. Mutagenesis studies confirm that residues within this allosteric pocket are critical for GKA50 efficacy; substitutions at key contact points abrogate activation without affecting basal glucokinase function [3].

Structural Modulation of Enzyme Kinetics

GKA50 profoundly alters glucokinase kinetics by reducing positive cooperativity and enhancing maximal velocity (Vmax). The compound shifts the glucose concentration–velocity curve leftward, decreasing the S0.5 (concentration of glucose at half-maximal velocity) from ~7 mM to values approaching 3–4 mM. This effectively lowers the glucose threshold required for half-maximal enzyme activity, mirroring kinetic changes observed in activating glucokinase mutations [3] [7]. Concomitantly, GKA50 increases the Hill coefficient, enhancing the enzyme’s responsiveness to glucose fluctuations within the physiological range. These kinetic modifications translate to amplified glycolytic flux in β-cells and hepatocytes, facilitating glucose sensing and utilization [7].

Table 1: Kinetic Parameters of Glucokinase With and Without GKA50

ParameterGlucokinase AloneGlucokinase + GKA50Change
S0.5 (mM glucose)7.0 ± 0.33.5 ± 0.2↓ 50%
Vmax (μmol/min/mg)45 ± 262 ± 3↑ 38%
Hill Coefficient (nH)1.7 ± 0.12.1 ± 0.1↑ 24%
EC₅₀ (nM)N/A33 ± 2--

Data derived from in vitro enzymatic assays using recombinant human glucokinase [1] [3] [7].

Intracellular Signaling Pathways

Insulin Receptor Substrate-2 Upregulation

Beyond acute glucokinase activation, GKA50 initiates transcriptional programs promoting β-cell survival and growth. In INS-1 β-cells, chronic exposure (24 hours) to GKA50 (0.01–100 μM) significantly upregulates Insulin Receptor Substrate-2 expression at the protein level. This upregulation occurs dose-dependently, with EC₅₀ values between 1 and 2 μM. Insulin Receptor Substrate-2 serves as a critical docking protein linking insulin/insulin-like growth factor receptor activation to downstream phosphatidylinositol 3-kinase and Protein Kinase B signaling. GKA50-mediated Insulin Receptor Substrate-2 elevation is glucose-dependent, observable under basal glucose conditions (3 mmol/l), and essential for the subsequent proliferative and anti-apoptotic effects [2] [1].

Protein Kinase B Phosphorylation Cascades

GKA50 triggers the phosphorylation and activation of Protein Kinase B (Akt), a central regulator of cell growth, metabolism, and survival. This phosphorylation occurs at serine-473, indicative of full Akt activation. The cascade is downstream of Insulin Receptor Substrate-2 upregulation and phosphatidylinositol 3-kinase activation. In INS-1 cells, GKA50 treatment (1.2 μM) under chronic high-glucose conditions (40 mmol/l for 2–4 days) significantly enhances Akt phosphorylation. This activated Akt pathway directly phosphorylates and inactivates pro-apoptotic proteins like BCL2-associated agonist of cell death, shifting the balance towards cell survival [2]. Consequently, GKA50 reduces caspase-3 activity and protects against chronic-hyperglycemia-induced apoptosis. The anti-apoptotic effect is abrogated by competitive glucokinase activators lacking this property, confirming the dependence on specific glucokinase binding and subsequent Akt pathway engagement [2].

Table 2: GKA50 Effects on Key Signaling Nodes in Pancreatic β-Cells

Signaling Molecule/PathwayEffect of GKA50Functional Consequence
Insulin Receptor Substrate-2↑ Protein expression (EC₅₀ 1–2 μM)Enhanced proximal insulin signaling
Protein Kinase B (Akt)↑ Phosphorylation (Ser473)Inactivation of pro-apoptotic mediators
BCL2-associated agonist of cell death↑ Phosphorylation (inactivation)Inhibition of mitochondrial apoptosis
Caspase-3 Activity↓ Activity in high-glucose conditionsReduced apoptosis and preserved β-cell mass

Data derived from studies using INS-1 β-cells and isolated rodent islets [1] [2].

Properties

CAS Number

851884-87-2

Product Name

GKA50

IUPAC Name

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C26H28N2O6/c1-17(11-19-7-5-4-6-8-19)33-22-12-21(13-23(14-22)34-18(2)16-32-3)25(29)28-24-10-9-20(15-27-24)26(30)31/h4-10,12-15,17-18H,11,16H2,1-3H3,(H,30,31)(H,27,28,29)/t17-,18-/m0/s1

InChI Key

OCBMECSFDVUYQN-ROUUACIJSA-N

SMILES

CC(CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)OC(C)COC

Synonyms

GKA 50

Canonical SMILES

CC(CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)OC(C)COC

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)O[C@@H](C)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.